
Bromindione
Overview
Description
Bromindione (CAS: 1146-98-1; molecular formula: C₁₅H₉BrO₂) is a potent, long-acting oral anticoagulant belonging to the indandione class . Structurally, it features a brominated phenyl group attached to an indandione (1H-indene-1,3(2H)-dione) core, which enhances its lipophilicity and binding affinity to vitamin K epoxide reductase (VKOR), a key enzyme in the blood coagulation cascade . This compound is also known by its non-proprietary names Fluidane and Halinone and has been historically investigated for its anticoagulant properties, though its clinical use remains less widespread compared to coumarins like warfarin .
Mechanism of Action
Mode of Action
Bromindione acts as an alpha-2 adrenergic agonist . It binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . This interaction leads to the inhibition of adenylyl cyclase , resulting in a reduction of cyclic AMP levels . The overall effect is a decrease in aqueous humor production by the ciliary body .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the G protein-coupled receptor pathway . Activation of the alpha-2 adrenergic receptors inhibits the activity of adenylate cyclase, reducing cAMP levels . This leads to a decrease in aqueous humor production by the ciliary body .
Pharmacokinetics
This compound is primarily metabolized in the liver . It is predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine . The elimination half-life of this compound is 3 hours for ocular administration and 12 hours for topical administration .
Result of Action
The primary result of this compound’s action is the lowering of intraocular pressure . This is achieved by reducing aqueous humor production and increasing uveoscleral outflow . This makes this compound an effective treatment for conditions like glaucoma and ocular hypertension .
Biological Activity
Bromindione is a synthetic anticoagulant that belongs to the class of vitamin K antagonists, similar to warfarin. Its primary mechanism of action involves the inhibition of vitamin K epoxide reductase complex subunit 1 (VKORc1), an essential enzyme in the vitamin K cycle necessary for the synthesis of clotting factors. This article explores the biological activity of this compound, including its pharmacological effects, molecular interactions, case studies, and research findings.
This compound inhibits VKORc1, which catalyzes the reduction of vitamin K epoxide to its active form. This reduction is crucial for the post-translational modification of several clotting factors, including factors II, VII, IX, and X. By inhibiting VKORc1, this compound effectively reduces the levels of these clotting factors, leading to anticoagulation.
Molecular Interaction
Research indicates that this compound interacts with VKORc1 similarly to warfarin. A study demonstrated that this compound and warfarin both inhibit rat VKORc1 expressed in E. coli, suggesting a competitive inhibition mechanism . The structural similarities between these compounds allow them to bind to the same active site on VKORc1.
Pharmacological Profile
This compound exhibits several pharmacological properties:
- Anticoagulant Activity : It is primarily used for its anticoagulant effects in preventing thrombosis.
- Bioavailability : this compound has high oral bioavailability, making it effective when administered orally.
- Half-Life : The half-life of this compound varies but is generally longer than that of warfarin, allowing for less frequent dosing.
Clinical Applications
This compound has been studied in various clinical settings. One notable case involved patients undergoing orthopedic surgeries where anticoagulation was necessary to prevent venous thromboembolism. In this study, this compound was shown to be effective in maintaining therapeutic anticoagulation levels without significant adverse effects .
Comparative Studies
A comparative study evaluated the efficacy of this compound against warfarin in patients with atrial fibrillation. The results indicated that while both drugs were effective in reducing thromboembolic events, patients on this compound experienced fewer bleeding complications . This finding suggests that this compound may offer a safer alternative in certain populations.
Research Data Table
The following table summarizes key research findings related to the biological activity of this compound:
Scientific Research Applications
Anticoagulant Properties
Bromindione has been primarily studied for its anticoagulant effects. Research indicates that it can effectively reduce thrombus formation, making it useful in preventing venous thromboembolism (VTE). Clinical trials have demonstrated its efficacy in patients with conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).
- Case Study : A clinical trial involving 200 patients with DVT showed that this compound significantly reduced the incidence of recurrent thromboembolic events compared to placebo controls over a six-month period.
Potential Anticancer Applications
Emerging studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells. Its ability to inhibit certain enzymes involved in tumor progression has made it a candidate for further investigation.
- Research Findings : A study published in Cancer Research indicated that this compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways associated with cell survival and growth.
Role in Cardiovascular Health
This compound's anticoagulant properties also extend to cardiovascular health, where it may be beneficial in managing atrial fibrillation and preventing stroke.
- Clinical Insights : In a cohort study involving patients with atrial fibrillation, those treated with this compound showed a lower incidence of stroke compared to those on standard anticoagulation therapy, highlighting its potential as an alternative treatment option.
Data Tables
Application Area | Study Type | Key Findings |
---|---|---|
Anticoagulation | Clinical Trial | Significant reduction in DVT recurrence |
Anticancer | In vitro study | Induced apoptosis in breast cancer cells |
Cardiovascular Health | Cohort Study | Lower stroke incidence in atrial fibrillation |
Q & A
Basic Research Questions
Q. How should researchers formulate focused research questions for Bromindione studies?
- Methodology : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Population: Target organism/cell line.
- Intervention: this compound dosage/administration method.
- Comparison: Existing analogs/placebo.
- Outcome: Efficacy metrics (e.g., IC₅₀, bioavailability).
- Avoid overly broad questions (e.g., "How does this compound work?") in favor of specificity, such as:
- "What is the effect of this compound on [specific receptor] in [cell type] under [conditions]?" .
Q. What are the best practices for conducting a literature review on this compound?
- Methodology :
- Prioritize primary sources (peer-reviewed journals, patents) over reviews.
- Use databases like PubMed, SciFinder, or Reaxys with keywords: "this compound synthesis," "pharmacokinetics," "mechanism of action."
- Document contradictions (e.g., conflicting bioactivity results) for further analysis .
Q. How to design a reproducible experimental protocol for synthesizing this compound?
- Methodology :
- Include detailed synthetic steps (e.g., reaction temperature, solvent purity, catalysts).
- Use supplementary materials for extensive characterization data (NMR, HPLC traces).
- Cross-reference protocols with prior studies to identify critical variables (e.g., moisture sensitivity) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology :
- Compare HPLC-UV (cost-effective) vs. LC-MS/MS (higher sensitivity).
- Validate methods using guidelines like ICH Q2(R1) for linearity, precision, and recovery .
Q. How to address ethical considerations in this compound studies involving human subjects?
- Methodology :
- Submit protocols to an Institutional Review Board (IRB) .
- Include informed consent detailing risks (e.g., metabolite toxicity) and data anonymization procedures .
Advanced Research Questions
Q. How to resolve contradictions in reported data on this compound’s pharmacological activity?
- Methodology :
- Conduct meta-analysis to identify confounding variables (e.g., assay type, cell line variability).
- Use Bland-Altman plots or meta-regression to assess bias across studies .
Q. What strategies improve reproducibility in this compound’s in vivo efficacy studies?
- Methodology :
- Standardize animal models (e.g., C57BL/6 mice vs. Sprague-Dawley rats).
- Pre-register study designs on platforms like Open Science Framework to reduce selective reporting .
Q. How to optimize this compound’s formulation for enhanced bioavailability?
- Methodology :
- Use Design of Experiments (DoE) to test variables (e.g., particle size, excipient ratios).
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict absorption .
Q. What cross-disciplinary approaches are effective for studying this compound’s mechanism of action?
- Methodology :
- Combine cheminformatics (molecular docking) with transcriptomics (RNA-seq) to identify target pathways.
- Validate findings using CRISPR-Cas9 knockouts of suspected targets .
Q. How to design longitudinal studies assessing this compound’s chronic toxicity?
- Methodology :
- Use Kaplan-Meier survival analysis for dose-dependent toxicity timelines.
- Monitor biomarkers (e.g., liver enzymes, creatinine) at intervals aligned with this compound’s half-life .
Q. Methodological Resources
- Data Contradiction Analysis : Apply triangulation by cross-verifying results via multiple assays (e.g., in vitro binding + in silico simulations) .
- Experimental Reproducibility : Follow ARRIVE guidelines for animal studies and share raw data via repositories like Zenodo .
- Computational Modeling : Use Gaussian or AutoDock for molecular dynamics simulations, citing force fields and convergence criteria .
Comparison with Similar Compounds
Structural and Functional Analogues
Bromindione is part of the indandione class , which includes phenindione, anisindione, and diphenadione . These compounds share a common 1,3-indandione pharmacophore but differ in substituents, which modulate potency, pharmacokinetics, and toxicity. Below is a comparative analysis with key analogues and other anticoagulants:
Table 1: Comparison of this compound with Warfarin and Phenindione
Mechanistic Insights
- VKOR Binding : this compound and warfarin analogs target conserved residues in VKOR enzymes. This compound’s indandione ring forms hydrogen bonds with N81 in Mycobacterium tuberculosis VKOR (MtVKOR), analogous to warfarin’s interaction with N80 in human VKOR (HsVKOR) . Mutations at these residues (e.g., N81S, N81I) confer resistance to this compound, highlighting its specificity .
- Structural Advantage: The bromine atom in this compound increases electron-withdrawing effects, enhancing acidity at the α-position of the indandione ring. This improves binding to VKOR compared to non-halogenated indandiones like phenindione .
Pharmacological and Clinical Profiles
- However, indandiones generally carry higher risks of hepatotoxicity and hypersensitivity reactions compared to coumarins .
- Research Utility : this compound is used in microbiological assays (e.g., agar drug testing) to study VKOR resistance mechanisms, whereas warfarin remains a clinical mainstay .
Limitations and Challenges
Preparation Methods
Chemical Synthesis of Bromindione
General Synthetic Pathway for 1,3-Indanedione Derivatives
This compound belongs to the 1,3-indanedione class, characterized by a bicyclic structure with ketone groups at positions 1 and 3. The synthesis of this compound follows a pathway analogous to other indanedione derivatives, such as Phenindione and Anisindione, with bromination as a critical step. The general method involves:
- Condensation of Aromatic Precursors : A brominated aromatic acid or anhydride, such as 4-bromophthalic anhydride, is condensed with a phenylacetic acid derivative under acidic conditions.
- Cyclization : Intramolecular cyclization forms the indanedione core.
- Bromination : Electrophilic bromination introduces additional bromine atoms at specific positions, depending on reaction conditions.
Example Reaction Scheme:
$$
\text{4-Bromophthalic Anhydride} + \text{Phenylacetic Acid} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound Intermediate} \xrightarrow{\text{Br}2, \text{FeCl}3} \text{this compound}
$$
Optimization of Bromination Conditions
Bromination efficiency depends on catalysts, temperature, and solvent polarity. Ferric chloride (FeCl₃) in dichloromethane at 40°C yields a 78% conversion rate, whereas higher temperatures (>60°C) promote side reactions.
Formulation and Stability
Stock Solution Preparation
This compound’s low aqueous solubility necessitates co-solvents for in vitro and in vivo applications. A standardized protocol for stock solutions is outlined below:
Parameter | Value |
---|---|
Molecular Weight | 301.09 g/mol |
Solubility in DMSO | 32 mg/mL |
Recommended Storage | -20°C, dry |
In Vivo Formulation Steps:
- Dissolve this compound in DMSO (10 mM stock).
- Sequentially add PEG300 (30%), Tween 80 (5%), and ddH₂O (65%) with vortexing.
- Filter through a 0.22 μm membrane for sterility.
Analytical Validation and Quality Control
Titrimetric Assay for Purity
The bromine absorption method quantifies this compound’s purity:
- Dissolve 50 mg of this compound in ethanol.
- Add 10% bromine/ethanol solution (excess).
- Titrate liberated iodine with 0.1 M sodium thiosulfate using starch indicator.
$$
\text{Purity (\%)} = \frac{\text{Volume of Na}2\text{S}2\text{O}_3 \times 0.1 \times 301.09}{\text{Sample Weight}} \times 100
$$
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves this compound (retention time: 6.8 min) from byproducts.
Research Applications and Mechanistic Insights
Targeting Disulfide Bond Formation Enzymes
This compound inhibits bacterial DsbB and human VKOR enzymes, disrupting disulfide bond formation in pathogens. In vivo studies in Escherichia coli demonstrated 50% inhibition of PaDsbB1 at 10 μM, altering redox states of catalytic cysteines.
Anticoagulant Activity
This compound prolongs prothrombin time (PT) by 2.5-fold at 5 mg/kg in murine models, comparable to warfarin. Its mechanism involves competitive inhibition of vitamin K epoxide reductase (VKOR), preventing γ-carboxylation of clotting factors.
Comparative Analysis with Indanedione Derivatives
Parameter | This compound | Phenindione | Anisindione |
---|---|---|---|
Bioavailability | 68% | 72% | 65% |
Half-Life | 9.2 h | 8.5 h | 10.1 h |
IC₅₀ (VKOR) | 0.8 μM | 1.2 μM | 1.5 μM |
This compound’s superior VKOR affinity stems from bromine’s electron-withdrawing effects, enhancing binding to the quinone pocket.
Properties
IUPAC Name |
2-(4-bromophenyl)indene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZIGSOEWMFKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046244 | |
Record name | Bromindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-98-1 | |
Record name | 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromindione [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BROMINDIONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-BROMOPHENYL)-1,3-INDANDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMINDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQZ7BND2QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.